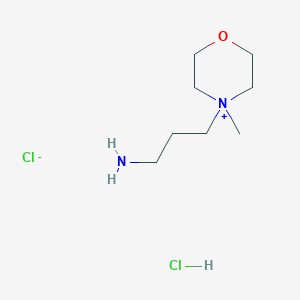
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with a methyl group and a propan-1-amine chain. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride typically involves the reaction of 4-methylmorpholine with a suitable alkylating agent, followed by the introduction of the propan-1-amine chain. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran or dimethylformamide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its chloride and hydrochloride forms.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is utilized in biochemical assays and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The pathways involved may include activation of carboxylic acids and subsequent nucleophilic attack by amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis and shares some structural similarities with 3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride.
N,N-Diisopropylethylamine: Another reagent used in organic synthesis, particularly in amide coupling reactions.
Uniqueness
What sets this compound apart is its specific structure that allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
307002-08-0 |
|---|---|
Molecular Formula |
C8H20Cl2N2O |
Molecular Weight |
231.16 g/mol |
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride |
InChI |
InChI=1S/C8H19N2O.2ClH/c1-10(4-2-3-9)5-7-11-8-6-10;;/h2-9H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
LOOSGPSPFRQPDP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCOCC1)CCCN.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















